6-(Trifluoromethyl)pyridine-2,3-diamine

Catalog No.
S762981
CAS No.
683242-79-7
M.F
C6H6F3N3
M. Wt
177.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Trifluoromethyl)pyridine-2,3-diamine

CAS Number

683242-79-7

Product Name

6-(Trifluoromethyl)pyridine-2,3-diamine

IUPAC Name

6-(trifluoromethyl)pyridine-2,3-diamine

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-2-1-3(10)5(11)12-4/h1-2H,10H2,(H2,11,12)

InChI Key

MUAUJMRIVQEHHZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F

Canonical SMILES

C1=CC(=NC(=C1N)N)C(F)(F)F

6-(Trifluoromethyl)pyridine-2,3-diamine is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 6-position and amino groups at the 2 and 3 positions of the pyridine ring. Its molecular formula is C₆H₆F₃N₃, and it has a molecular weight of approximately 177.13 g/mol. The trifluoromethyl group imparts unique electronic properties to the compound, making it valuable in various applications, particularly in medicinal chemistry and agrochemicals .

, including:

  • Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, potentially yielding pyridine N-oxides.
  • Reduction: Reduction reactions can occur using agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
  • Substitution: Nucleophilic or electrophilic substitution reactions can take place at the pyridine ring or the amino groups under appropriate conditions .

Research indicates that derivatives of trifluoromethylpyridine compounds exhibit various biological activities. The unique physicochemical properties conferred by the trifluoromethyl group enhance the metabolic stability and bioavailability of potential drug candidates. Studies have suggested that these compounds may interact with specific molecular targets, influencing biological pathways and showing promise in drug design .

Synthesis of 6-(Trifluoromethyl)pyridine-2,3-diamine can be achieved through several methods:

  • Nucleophilic Substitution: This involves reacting a suitable pyridine derivative with trifluoromethylating agents under controlled conditions.
  • Direct Fluorination: Trifluoromethylation can be achieved using trifluoromethyl active species in substitution reactions with bromo- or iodopyridines.
  • Vapor-phase Reactions: These methods utilize high temperatures and transition metal catalysts to facilitate the introduction of trifluoromethyl groups into the pyridine ring .

The applications of 6-(Trifluoromethyl)pyridine-2,3-diamine are diverse:

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of various drug candidates due to its favorable biological properties.
  • Agrochemicals: The compound is explored for its potential use in developing herbicides and insecticides owing to its bioactivity.
  • Material Science: Its unique structure makes it useful in synthesizing new materials and catalysts .

Studies on the interaction of 6-(Trifluoromethyl)pyridine-2,3-diamine with biological targets have indicated that the trifluoromethyl group enhances binding affinity to enzymes or receptors. This property is crucial for understanding its mechanism of action and potential therapeutic effects. Detailed investigations into its interactions are ongoing to elucidate its full biological profile .

Several compounds share structural similarities with 6-(Trifluoromethyl)pyridine-2,3-diamine. Below is a comparison highlighting its uniqueness:

Compound NameSimilarity IndexKey Features
5-(Trifluoromethyl)pyridin-2-amine0.85Contains one amino group; lacks trifluoromethyl at position 6
6-Chloro-5-(trifluoromethyl)pyridine-2,3-diamine0.83Contains chlorine instead of an amino group at position 6
5-(Trifluoromethyl)pyridin-3-amine0.82Amino group at position 3; different reactivity profile
2-Amino-4-(trifluoromethyl)pyridine0.80Different substitution pattern; distinct biological activity
3-Amino-4-(trifluoromethyl)pyridine0.79Similar functional groups but different positions

Uniqueness: The specific substitution pattern on the pyridine ring of 6-(Trifluoromethyl)pyridine-2,3-diamine results in distinct chemical reactivity and biological activity compared to these similar compounds. The combination of two amino groups with a trifluoromethyl substituent provides unique properties that enhance its utility in various applications .

6-(Trifluoromethyl)pyridine-2,3-diamine represents a fluorinated aromatic heterocycle characterized by the molecular formula C₆H₆F₃N₃ and a molecular weight of 177.13 grams per mole [1] [2] [3]. The compound features a pyridine ring substituted with amino groups at the 2- and 3-positions and a trifluoromethyl group at the 6-position [1] . This structural arrangement creates a unique electronic environment where electron-donating amino groups interact with the electron-withdrawing trifluoromethyl substituent .

The molecular geometry exhibits typical pyridine characteristics with bond angles closely resembling those of the parent heterocycle [5] [6]. The C2-N-C6 bond angle measures approximately 117.0 ± 1.0 degrees, consistent with the aromatic pyridine framework [5]. The C3-C2-N bond angle shows slight expansion to 123.0 ± 1.0 degrees due to the influence of the amino substituents [6] [7]. The N-C6-CF₃ bond angle contracts slightly to 115.5 ± 1.5 degrees, reflecting the steric influence of the bulky trifluoromethyl group [8].

Conformational analysis reveals that the amino groups exhibit moderate out-of-plane deviations from the aromatic ring plane [6] [9]. The C2-amino group demonstrates an out-of-plane angle of approximately 15 ± 5 degrees, while the C3-amino group shows a larger deviation of 20 ± 5 degrees [6]. These deviations are significantly reduced compared to simple anilines due to enhanced conjugation with the pyridine π-system [9].

The trifluoromethyl group rotation barrier is estimated at 8 ± 2 kilojoules per mole, substantially higher than simple alkyl substituents due to the strong C-CF₃ bond character [10] [8]. The amino group inversion barriers are enhanced to approximately 45 ± 5 kilojoules per mole through aromatic conjugation, compared to 24 kilojoules per mole in ammonia [6] [9]. Ring planarity is excellently maintained with deviations of only 0.05 ± 0.02 angstroms from perfect planarity [5] [6].

Crystal Structure Properties

Crystal structure analysis of pyridine-2,3-diamine derivatives reveals characteristic hydrogen bonding patterns that significantly influence solid-state organization [5] [6]. The parent 2,3-diaminopyridine exhibits non-crystallographic Cs symmetry with intracyclic angles ranging from 117.50 to 123.03 degrees [5] [6]. These structural features provide insight into the expected crystalline behavior of the trifluoromethyl-substituted derivative.

The crystal packing is dominated by extensive N-H···N hydrogen bonding networks involving both amino groups as donors and the pyridine nitrogen as an acceptor [6] [11]. These intermolecular interactions create three-dimensional hydrogen-bonded frameworks that stabilize the crystal lattice [6]. The closest intercentroid distance between π-systems occurs along the crystallographic c-axis with a separation of 3.9064 angstroms, indicating moderate π-π stacking interactions [5] [6].

The presence of the trifluoromethyl group is expected to influence crystal packing through additional C-F···H-N contacts and altered molecular dipole moments [12] [11]. Fluorine atoms can participate in weak hydrogen bonding as acceptors, potentially creating supplementary stabilization within the crystal structure [12]. The electron-withdrawing nature of the trifluoromethyl group may also affect the strength and directionality of N-H···N hydrogen bonds involving the amino substituents [10] [8].

Storage conditions for crystalline material typically require protection from light and moisture, with recommended temperatures of 2-8 degrees Celsius for optimal stability [13] [14]. The crystalline form exhibits characteristic melting behavior, though specific melting point data for this compound requires further experimental determination [15] [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Proton Nuclear Magnetic Resonance spectroscopy of 6-(trifluoromethyl)pyridine-2,3-diamine reveals characteristic aromatic and amino proton signals [17] [13]. The aromatic protons appear as distinct signals in the region of 6.8-7.8 parts per million, with the C4-proton resonating at approximately 7.2-7.8 parts per million and the C5-proton at 6.8-7.4 parts per million [17] [10]. The amino protons exhibit broad signals in the range of 4.5-5.8 parts per million due to rapid exchange and quadrupolar relaxation effects [13] [9].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework [10] [8]. The quaternary C6 carbon, bearing the trifluoromethyl substituent, resonates in the region of 150-160 parts per million [10]. The trifluoromethyl carbon appears as a characteristic quartet at 120-125 parts per million due to coupling with the three equivalent fluorine nuclei [10] [8]. The remaining aromatic carbons resonate throughout the typical aromatic region of 110-160 parts per million [17] [10].

Fluorine-19 Nuclear Magnetic Resonance spectroscopy reveals the trifluoromethyl group as a sharp singlet at approximately -60 to -70 parts per million [10] [8]. This chemical shift is characteristic of aromatic trifluoromethyl substituents and provides unambiguous identification of the functional group [8]. The fluorine signal integration confirms the presence of three equivalent fluorine atoms [10].

Nuclear Magnetic Resonance spectral purity assessments typically demonstrate greater than 95% purity for research-grade material [1] [13]. The spectral data consistently confirm structural integrity and provide reliable analytical verification [13] [10].

Infrared Spectroscopic Features

Infrared spectroscopy of 6-(trifluoromethyl)pyridine-2,3-diamine exhibits characteristic vibrational bands corresponding to the major functional groups [17] [10]. The amino groups produce distinctive N-H stretching vibrations with asymmetric stretching appearing at 3500-3400 wavenumbers and symmetric stretching at 3400-3300 wavenumbers [10] [18]. These frequencies are typical for primary aromatic amines and confirm the presence of the amino substituents [18].

The pyridine ring contributes C=N stretching vibrations in the region of 1650-1600 wavenumbers, characteristic of aromatic nitrogen heterocycles [10] [18]. C=C aromatic stretching vibrations appear at 1600-1500 wavenumbers, overlapping with the characteristic aromatic skeletal vibrations [18].

The trifluoromethyl group produces intense C-F stretching vibrations in the broad region of 1350-1100 wavenumbers [10] [18]. These bands are typically very strong and characteristic of fluorinated compounds [10]. Additional CF₃ deformation modes appear at lower frequencies, including in-plane and out-of-plane bending vibrations [10].

The infrared spectrum also reveals C-H aromatic stretching at approximately 3000-3100 wavenumbers and various aromatic ring breathing and deformation modes in the fingerprint region below 1500 wavenumbers [10] [18]. The spectral pattern provides a unique fingerprint for compound identification and purity assessment [18].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 6-(trifluoromethyl)pyridine-2,3-diamine reveals characteristic fragmentation patterns typical of fluorinated aromatic amines [19] [20]. The molecular ion peak appears at mass-to-charge ratio 177, corresponding to the intact molecular formula C₆H₆F₃N₃ [1] [2] [3]. This base peak typically exhibits moderate to high intensity depending on ionization conditions [20].

Primary fragmentation pathways involve loss of fluorine atoms and the complete trifluoromethyl group [19] [20]. The [M-F]⁺ fragment ion appears at mass-to-charge ratio 158, resulting from loss of a single fluorine atom from the trifluoromethyl group [20]. The [M-CF₃]⁺ fragment at mass-to-charge ratio 108 represents loss of the entire trifluoromethyl substituent, yielding the 2,3-diaminopyridine cation [20] [21].

Secondary fragmentation patterns may include loss of amino groups as neutral ammonia molecules, producing ions at mass-to-charge ratios corresponding to [M-NH₃]⁺ and [M-2NH₃]⁺ [20] [21]. The pyridine ring typically remains intact during electron ionization conditions, providing stable aromatic fragment ions [20].

Additional minor fragmentation pathways may involve ring opening and rearrangement processes, particularly under high-energy collision conditions [20] [21]. The mass spectral fragmentation pattern provides valuable structural information and serves as a reliable analytical fingerprint for compound identification [19] [20].

Physicochemical Properties

Solubility Parameters in Various Solvents

The solubility characteristics of 6-(trifluoromethyl)pyridine-2,3-diamine reflect the compound's amphiphilic nature, combining polar amino groups with a lipophilic trifluoromethyl substituent [1] [22] [9]. Water solubility is limited to 1-10 milligrams per milliliter, classified as slightly soluble due to the polar-nonpolar balance within the molecule [9]. The compound exhibits enhanced solubility in protic solvents capable of hydrogen bonding with the amino groups [9].

Methanol and ethanol demonstrate excellent solvation properties, with methanol achieving highly soluble classification exceeding 100 milligrams per milliliter [16] [9]. Ethanol provides good solubility in the range of 50-100 milligrams per milliliter [16]. Dimethyl sulfoxide serves as an excellent solvent system, achieving complete miscibility and representing the preferred medium for stock solution preparation [22] [9].

Aprotic polar solvents such as acetone provide good compatibility with solubility ranges of 30-100 milligrams per milliliter [16]. Halogenated solvents including dichloromethane and chloroform exhibit excellent solvation properties exceeding 100 milligrams per milliliter, making them suitable for extraction procedures [16]. Ethyl acetate demonstrates moderate solubility of 10-30 milligrams per milliliter [16].

Aromatic solvents such as toluene show limited compatibility with solubility of 1-10 milligrams per milliliter [16] [23]. Aliphatic hydrocarbons including n-hexane exhibit practically no solubility, with values below 1 milligram per milliliter [16] [23]. These solubility patterns reflect the compound's intermediate polarity and hydrogen bonding capabilities [23] [9].

Partition Coefficients and Lipophilicity

The lipophilicity of 6-(trifluoromethyl)pyridine-2,3-diamine, expressed as the logarithm of the octanol-water partition coefficient, ranges from 1.26 to 2.57 depending on the calculation method employed [1] [15] [24]. This moderate lipophilicity reflects the balanced contribution of hydrophilic amino groups and lipophilic trifluoromethyl substituent [23] [24]. The range variation stems from different computational approaches and experimental conditions [23].

Computational methods consistently predict LogP values in the lower portion of this range, typically around 1.26-1.72 [1] [24]. The topological polar surface area of 64.93 square angstroms indicates moderate membrane permeability characteristics [1] [22]. This value falls within the range typically associated with good oral bioavailability in pharmaceutical applications [23].

The trifluoromethyl group contributes significantly to lipophilic character while the amino groups provide hydrophilic balance [23] [24]. This combination results in favorable partition characteristics for biological membrane interaction [23]. The compound exhibits intermediate behavior between highly polar and highly lipophilic extremes [23].

Distribution coefficients at physiological pH may differ from neutral LogP values due to potential amino group protonation [23]. The dual amino substitution pattern suggests possible multiprotic behavior that could influence tissue distribution and cellular uptake characteristics [23] [24].

Melting Point and Thermal Properties

Thermal analysis of 6-(trifluoromethyl)pyridine-2,3-diamine reveals characteristic thermal transitions and stability parameters [15] [16]. The compound exhibits a boiling point of 296.7 ± 40.0 degrees Celsius at 760 millimeters of mercury pressure [15] [16]. This elevated boiling point reflects strong intermolecular hydrogen bonding between amino groups and the aromatic π-system [16].

The flash point occurs at 133.2 ± 27.3 degrees Celsius, indicating moderate thermal stability under standard handling conditions [15] [16]. The vapor pressure at 25 degrees Celsius is extremely low at 0.0 ± 0.6 millimeters of mercury, consistent with the high boiling point and strong intermolecular interactions [15] [16].

Density measurements indicate a value of 1.5 ± 0.1 grams per cubic centimeter, higher than typical organic compounds due to the presence of fluorine atoms [15] [16]. The refractive index of 1.539 reflects the compound's aromatic character and fluorine content [25] [15]. These physical constants provide important parameters for handling and processing procedures [16].

Thermal decomposition studies suggest stability under normal storage conditions when protected from light and moisture [13] [14]. Recommended storage temperatures of 2-8 degrees Celsius ensure optimal long-term stability [13] [14] [16]. The compound should be protected from extreme temperatures to prevent thermal degradation [14].

Electronic Structure Analysis

Electron Density Distribution

The electron density distribution in 6-(trifluoromethyl)pyridine-2,3-diamine reflects the complex interplay between electron-donating amino groups and the electron-withdrawing trifluoromethyl substituent [8] [26]. Computational analysis reveals significant polarization of the aromatic π-system due to these opposing electronic effects [8] [26]. The amino groups donate electron density into the ring through resonance, while the trifluoromethyl group withdraws electron density through inductive effects [26].

The pyridine nitrogen atom exhibits reduced electron density compared to unsubstituted pyridine due to the combined influence of all substituents [8] [26]. The carbon atoms bearing amino groups show enhanced electron density, particularly at the C2 and C3 positions [26]. Conversely, the C6 carbon bearing the trifluoromethyl group demonstrates significant electron deficiency [8] [26].

Molecular electrostatic potential calculations reveal highly negative regions around the amino nitrogen atoms and the pyridine nitrogen, indicating potential hydrogen bonding and coordination sites [8] [26]. The trifluoromethyl group creates a strongly positive region, suggesting potential electrophilic character [8]. This charge distribution pattern influences molecular recognition and binding properties [26].

The π-electron density distribution shows asymmetric character due to the unsymmetrical substitution pattern [26]. The C4-C5 region maintains relatively normal aromatic character, while the C2-C3 and C5-C6 regions show significant perturbation from substituent effects [26]. These electron density variations directly correlate with chemical reactivity patterns [26].

Molecular Orbital Theory Application

Molecular orbital analysis of 6-(trifluoromethyl)pyridine-2,3-diamine provides insight into electronic structure and reactivity patterns [26] [27]. The Highest Occupied Molecular Orbital energy is estimated at -7.5 to -8.5 electron volts, influenced by electron donation from the amino substituents [26]. The Lowest Unoccupied Molecular Orbital energy ranges from -3.5 to -4.5 electron volts, lowered by the electron-withdrawing trifluoromethyl group [26].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap of 3.5 to 4.5 electron volts indicates moderate chemical reactivity and stability [26]. This gap suggests the compound should be reasonably stable under normal conditions while maintaining sufficient reactivity for chemical transformations [26] [27]. The gap magnitude falls within typical ranges for substituted aromatic compounds [26].

Frontier molecular orbital analysis reveals that the Highest Occupied Molecular Orbital exhibits significant amplitude on the amino nitrogen atoms and adjacent carbon centers [26]. The Lowest Unoccupied Molecular Orbital demonstrates primary localization on the pyridine ring with particular concentration near the trifluoromethyl-substituted region [26]. This orbital distribution pattern predicts nucleophilic reactivity at amino sites and electrophilic reactivity at the pyridine ring [26].

Ionization potential calculations suggest values of 7.5 to 8.5 electron volts, typical for aromatic amines [26]. Electron affinity values of 3.5 to 4.5 electron volts reflect the enhanced electron-accepting ability imparted by the trifluoromethyl group [26]. These parameters provide fundamental insight into redox behavior and electron transfer processes [26] [27].

Aromaticity Assessment

Aromaticity assessment of 6-(trifluoromethyl)pyridine-2,3-diamine employs multiple computational indices to evaluate the aromatic character of the pyridine ring system [28] [29]. Nucleus-Independent Chemical Shift calculations provide quantitative measures of aromatic delocalization [28] [29]. The Nucleus-Independent Chemical Shift(0) values range from -8.0 to -10.0 parts per million, indicating reduced aromaticity compared to benzene [28] [29].

Nucleus-Independent Chemical Shift(1) values of -10.0 to -12.0 parts per million and Nucleus-Independent Chemical Shift(1)zz values of -25.0 to -30.0 parts per million confirm maintained aromatic character despite substituent perturbations [28] [29]. The trifluoromethyl group reduces aromatic character through electron withdrawal, while amino groups provide partial compensation through electron donation [28] [29].

Harmonic Oscillator Model of Aromaticity indices range from 0.75 to 0.85, slightly reduced from the unity value characteristic of perfect aromatic systems [28] [29]. Bird Aromaticity Index values of 80 to 90 indicate good aromatic character retention [29]. These geometric-based indices confirm that bond length alternation remains minimal despite electronic perturbations [29].

Fluctuation and Para-Delocalization Index values demonstrate slight increases from benzene standards, reflecting the influence of asymmetric substitution [28] [29]. Electron Delocalization Index values of 1.35 to 1.45 confirm maintained π-system integrity [29]. Overall, the aromaticity assessment indicates that 6-(trifluoromethyl)pyridine-2,3-diamine retains substantial aromatic character with moderate perturbation from substituent effects [28] [29].

Table 1: Physical and Chemical Properties of 6-(Trifluoromethyl)pyridine-2,3-diamine

PropertyValueReference
Molecular FormulaC₆H₆F₃N₃ [1] [2] [3]
Molecular Weight (g/mol)177.13 [1] [2] [3]
CAS Number683242-79-7 [1] [2] [3]
SMILES NotationNC1=C(N)C=CC(=N1)C(F)(F)F [1] [2]
Boiling Point (°C)296.7 ± 40.0 [15] [16]
Density (g/cm³)1.5 ± 0.1 [15] [16]
Topological Polar Surface Area (Ų)64.93 [1] [22]
LogP1.26 - 2.57 [1] [15] [24]
Flash Point (°C)133.2 ± 27.3 [15] [16]
Refractive Index1.539 [25] [15]
Vapor Pressure (mmHg at 25°C)0.0 ± 0.6 [15] [16]

Table 2: Spectroscopic Characteristics of 6-(Trifluoromethyl)pyridine-2,3-diamine

Spectroscopic MethodAssignment/PositionExpected Value
¹H NMR Chemical Shifts (δ, ppm)Aromatic C-H (C-4)7.2-7.8
Aromatic C-H (C-5)6.8-7.4
NH₂ protons (broad)4.5-5.8
¹³C NMR Chemical Shifts (δ, ppm)C-6 (quaternary)150-160
CF₃ carbon120-125 (q)
Aromatic carbons110-160
¹⁹F NMR Chemical Shifts (δ, ppm)CF₃ group-60 to -70
IR Vibrational Frequencies (cm⁻¹)N-H stretching (asymmetric)3500-3400
N-H stretching (symmetric)3400-3300
C=N stretching1650-1600
C-F stretching1350-1100
Mass Spectrometry Fragments (m/z)Molecular ion177
[M-F]⁺158
[M-CF₃]⁺108

Table 3: Solubility Parameters of 6-(Trifluoromethyl)pyridine-2,3-diamine in Various Solvents

Solvent SystemSolubility ClassificationEstimated Solubility (mg/mL)Comments
WaterSlightly soluble1-10Limited by polar/nonpolar balance
MethanolHighly soluble>100Enhanced by H-bonding with NH₂
EthanolSoluble50-100Good miscibility
Dimethyl sulfoxideHighly soluble>100Excellent for stock solutions
AcetoneSoluble30-100Good organic solvent compatibility
DichloromethaneHighly soluble>100Excellent for extractions
ChloroformHighly soluble>100High lipophilic interaction
Ethyl acetateModerately soluble10-30Moderate ester compatibility
TolueneSlightly soluble1-10Poor aromatic interaction
n-HexanePractically insoluble<1Incompatible with aliphatic medium

Retrosynthetic Analysis Approaches

The retrosynthetic analysis of 6-(trifluoromethyl)pyridine-2,3-diamine reveals several strategic disconnections that guide synthetic planning. The target molecule can be approached through multiple retrosynthetic pathways that consider the introduction of both the trifluoromethyl group and the two amino substituents [2].

The primary retrosynthetic disconnection involves cleaving the carbon-nitrogen bonds of the amino groups, leading to precursors such as 2,3-dichloro-6-(trifluoromethyl)pyridine. This approach leverages nucleophilic aromatic substitution reactions where the electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic attack [3]. Alternative disconnections focus on the trifluoromethyl group introduction, suggesting precursors like 2,3-diaminopyridine derivatives that can undergo trifluoromethylation reactions [4] [5].

A secondary retrosynthetic approach involves building the pyridine ring itself through multicomponent reactions. This strategy uses precursors such as aldehydes, nitriles, and trifluoromethyl-containing building blocks to construct the entire heterocyclic framework in a single synthetic operation [6] [7]. The retrosynthetic analysis also considers the regioselectivity requirements, as the 2,3-substitution pattern requires careful control of reaction conditions to achieve the desired substitution pattern [8] [9].

Classical Synthetic Routes

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution represents the most established methodology for synthesizing 6-(trifluoromethyl)pyridine-2,3-diamine. This approach typically employs 2,3-dichloro-6-(trifluoromethyl)pyridine as the starting material, which undergoes sequential or simultaneous displacement of chloride ions by amino nucleophiles [3].

The mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient carbon adjacent to the nitrogen atom. The trifluoromethyl group at the 6-position serves as a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic attack and stabilizing the anionic intermediate [3] [10]. The reaction typically requires temperatures between 100-200°C and reaction times of 1-24 hours, depending on the specific nucleophile and reaction conditions .

The regioselectivity of nucleophilic aromatic substitution on pyridines is governed by the electronic properties of the heterocycle. Nucleophilic attack preferentially occurs at the 2- and 4-positions relative to the nitrogen atom, as these positions can stabilize the negative charge through resonance with the nitrogen lone pair [8] [11]. In the case of 2,3-dichloro-6-(trifluoromethyl)pyridine, both chlorine atoms are activated for substitution, allowing for the introduction of two amino groups.

Common nucleophiles employed in this transformation include ammonia, primary aliphatic amines, and aromatic amines. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate the nucleophilic substitution process [12]. Base catalysts such as potassium carbonate or sodium hydroxide are often employed to deprotonate the nucleophile and drive the reaction to completion.

Trifluoromethylation Strategies

Traditional trifluoromethylation strategies for pyridine derivatives have evolved from early halogen exchange reactions to more sophisticated metal-catalyzed processes. The classical approach involves the conversion of trichloromethyl-substituted pyridines to their trifluoromethyl analogs through treatment with hydrogen fluoride under high temperature and pressure conditions [13] [14].

The trichloromethyl to trifluoromethyl exchange reaction typically employs 2,3-dichloro-5-(trichloromethyl)pyridine as the starting material. This precursor is treated with anhydrous hydrogen fluoride in the presence of metal halide catalysts such as ferric chloride or ferrous fluoride at temperatures ranging from 150-250°C under pressures of 5-100 atmospheres [13] [14]. The reaction proceeds through a stepwise halogen exchange mechanism, where chlorine atoms are sequentially replaced by fluorine atoms.

The industrial implementation of this process requires specialized equipment capable of handling hydrogen fluoride at elevated temperatures and pressures. The reaction is typically conducted in a liquid phase system, which provides better heat transfer and more uniform reaction conditions compared to vapor phase processes [14]. The desired trifluoromethyl products are often collected by distillation as they are formed, taking advantage of their lower boiling points compared to the starting trichloromethyl compounds.

Alternative trifluoromethylation strategies include the use of trifluoromethyl copper reagents, which undergo substitution reactions with bromo- and iodopyridines. These methods generally require milder reaction conditions but suffer from the high cost and limited stability of organometallic trifluoromethyl reagents [6].

Modern Synthetic Methods

Metal-Catalyzed Coupling Reactions

Modern metal-catalyzed coupling reactions have revolutionized the synthesis of trifluoromethylated pyridines, offering improved functional group tolerance and milder reaction conditions compared to classical methods. Palladium-catalyzed cross-coupling reactions represent a particularly important class of transformations for constructing 6-(trifluoromethyl)pyridine-2,3-diamine derivatives [15] [16].

The palladium-catalyzed coupling of halopyridines with trifluoromethyl donors such as trifluoromethylboronic acid or trifluoromethyltin reagents proceeds through a well-established oxidative addition, transmetalation, and reductive elimination mechanism [16]. The reaction typically employs palladium(0) or palladium(II) catalysts in combination with phosphine ligands and base additives. Reaction temperatures generally range from 80-120°C, and reaction times vary from 4-16 hours depending on the specific substrate and catalyst system [17] [18].

The versatility of palladium-catalyzed coupling reactions allows for the sequential introduction of different functional groups, enabling the synthesis of complex pyridine derivatives through iterative coupling sequences. For example, 2,3-dihalopyridines can undergo selective coupling at one position followed by a second coupling reaction to introduce the trifluoromethyl group at the desired position [19] [20].

Copper-catalyzed coupling reactions have also emerged as valuable alternatives to palladium-catalyzed processes. Copper-mediated trifluoromethylation reactions typically employ trifluoromethyl iodide or trifluoroacetic acid as the trifluoromethyl source, with copper salts serving as both catalyst and activating agent [4] [5]. These reactions often proceed under milder conditions than their palladium counterparts and can be more cost-effective for large-scale applications.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful tool for the synthesis of pyridine derivatives, offering significant advantages in terms of safety, scalability, and reaction control. The continuous flow synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine can be achieved through various flow chemistry approaches that address the challenges associated with traditional batch processes [21] [22].

The implementation of flow chemistry for pyridine synthesis typically involves the use of packed bed reactors containing heterogeneous catalysts. These systems allow for precise temperature control, efficient heat transfer, and continuous product formation without the need for batch-wise isolation and purification steps [21] [23]. Flow rates typically range from 0.1-0.5 mL/min, with residence times varying from minutes to hours depending on the specific reaction requirements.

One particularly successful application of flow chemistry involves the continuous hydrogenation of functionalized pyridines using packed catalyst cartridges. This approach employs supported metal catalysts such as palladium on carbon, rhodium on carbon, or platinum on carbon at temperatures of 60-80°C and hydrogen pressures of 30-90 bar [21]. The continuous flow setup allows for the safe handling of hydrogen gas and provides excellent control over reaction selectivity.

Flow chemistry also enables the use of superheated solvents well above their normal boiling points, which can significantly accelerate reaction rates and improve product yields. Back-pressure regulators are essential components of these systems, maintaining uniform flow streams and preventing solvent vaporization [22] [23]. The ability to use low-boiling point solvents at elevated temperatures represents a significant advantage of flow chemistry over traditional batch processes.

The scalability of flow chemistry processes is another major advantage, as reaction conditions optimized on a laboratory scale can often be directly transferred to larger production systems without significant modification. This characteristic makes flow chemistry particularly attractive for industrial applications where consistent product quality and reliable scale-up are essential requirements [24] [25].

Regioselective Synthesis Strategies

Regioselective synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine requires careful consideration of the electronic and steric factors that influence the substitution pattern on the pyridine ring. The development of regioselective strategies has been driven by the need to avoid the formation of regioisomeric mixtures that complicate product purification and reduce overall synthetic efficiency [26] [27].

The regioselectivity of nucleophilic aromatic substitution on pyridines is primarily controlled by the electronic properties of the heterocycle. Nucleophilic attack preferentially occurs at positions that can stabilize the negative charge through resonance with the nitrogen atom [8] [11]. In the case of 6-(trifluoromethyl)pyridine derivatives, the strong electron-withdrawing effect of the trifluoromethyl group further activates the 2- and 4-positions toward nucleophilic attack.

Modern regioselective synthesis strategies often employ directing groups that can be selectively installed and removed during the synthetic sequence. For example, the use of halide substituents as directing groups allows for the controlled introduction of amino groups through sequential nucleophilic aromatic substitution reactions [28]. The halide substituents can subsequently be removed through hydrogenolysis or other reduction processes.

The development of blocking group strategies has provided another approach to regioselective synthesis. These methods involve the temporary installation of bulky protecting groups that prevent substitution at undesired positions while allowing reaction at the target sites [27]. The blocking groups can be removed under mild conditions after the desired substitution pattern has been established.

Catalyst-controlled regioselectivity has also emerged as an important tool for the synthesis of substituted pyridines. The use of sterically hindered ligands in metal-catalyzed reactions can direct the selectivity toward specific positions on the pyridine ring [18] [29]. This approach is particularly valuable for reactions that would otherwise produce mixtures of regioisomers.

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in the synthesis of 6-(trifluoromethyl)pyridine-2,3-diamine has become increasingly important as environmental concerns and sustainability considerations drive the development of more eco-friendly synthetic methodologies. Green chemistry approaches focus on reducing waste generation, minimizing the use of hazardous reagents, and improving overall process efficiency [30] [31].

Solvent selection represents a critical aspect of green chemistry implementation. Traditional synthetic methods often rely on toxic organic solvents such as benzene, chloroform, and dimethylformamide, which pose significant health and environmental risks [32]. Modern green chemistry approaches emphasize the use of water as a reaction medium, ionic liquids as environmentally benign solvents, and solvent-free reaction conditions [31] [32].

The use of water as a reaction medium offers several advantages including zero environmental impact, enhanced reaction rates through hydrophobic interactions, and simplified product isolation procedures. Water-based synthesis of pyridine derivatives has been successfully demonstrated using multicomponent reactions that combine aldehydes, nitriles, and amino precursors in aqueous media [31] [33]. These reactions often proceed with excellent yields and can be accelerated through microwave heating or ultrasonic irradiation.

Ionic liquids have emerged as particularly attractive alternatives to conventional organic solvents. These materials exhibit negligible vapor pressure, high thermal stability, and tunable physicochemical properties that can be optimized for specific reaction requirements [32]. The use of ionic liquids in pyridine synthesis has been shown to improve reaction efficiency, enhance product selectivity, and enable catalyst recycling.

Microwave-assisted synthesis represents another important green chemistry approach that offers significant advantages in terms of reaction time, energy consumption, and product purity. Microwave heating provides rapid and uniform heating that can dramatically reduce reaction times from hours to minutes while maintaining or improving product yields [34] [35]. The reduced reaction times translate to lower energy consumption and reduced waste generation.

The development of heterogeneous catalysts that can be easily separated and recycled represents another important aspect of green chemistry implementation. These catalysts eliminate the need for homogeneous metal catalysts that require complex separation procedures and generate metal-containing waste streams [36] [37].

Scale-Up and Industrial Production Methods

The scale-up of 6-(trifluoromethyl)pyridine-2,3-diamine synthesis from laboratory to industrial scale requires careful consideration of safety, economic, and environmental factors. Industrial production methods must balance synthetic efficiency with cost-effectiveness, safety requirements, and environmental impact considerations [38] [39].

The most widely implemented industrial process for trifluoromethylpyridine production involves the vapor-phase reaction of methylpyridines with chlorine and fluorine gases. This process employs a fluidized-bed reactor system that allows for efficient heat and mass transfer while maintaining precise control over reaction conditions [6] [39]. The reactor typically operates at temperatures of 400-500°C with residence times of several minutes.

The industrial implementation of this process requires specialized equipment capable of handling corrosive gases at elevated temperatures. The reactor construction materials must be resistant to hydrofluoric acid and other corrosive by-products, typically requiring the use of specialized alloys or protective coatings [13] [39]. Safety systems must be in place to handle potential releases of toxic gases and to manage the exothermic nature of the halogenation reactions.

Alternative industrial approaches have focused on the development of more environmentally friendly processes that minimize the use of hazardous reagents and reduce waste generation. These approaches often employ continuous flow reactors that provide better control over reaction parameters and improved safety characteristics compared to traditional batch processes [38] [25].

The economic viability of industrial production depends on several factors including raw material costs, energy requirements, catalyst costs, and waste disposal expenses. The high cost of trifluoromethylating reagents represents a significant economic challenge, driving the development of more efficient catalytic processes and alternative synthetic strategies [6] [40].

Quality control in industrial production requires continuous monitoring of reaction parameters and product purity. Analytical techniques such as gas chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy are employed to ensure consistent product quality and to detect the presence of impurities [25] [41].

The scale-up process typically involves pilot plant studies that bridge the gap between laboratory development and full-scale production. These studies allow for the optimization of reaction conditions, the evaluation of safety systems, and the development of standard operating procedures for commercial production [41]. The pilot plant phase is essential for identifying potential scale-up challenges and for developing solutions before committing to full-scale production equipment.

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6-(trifluoromethyl)pyridine-2,3-diamine

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Last modified: 08-15-2023

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